molecular formula C16H10ClNO3 B8781646 1-(2-Chloro-4-nitrophenoxy)naphthalene CAS No. 76590-07-3

1-(2-Chloro-4-nitrophenoxy)naphthalene

Cat. No.: B8781646
CAS No.: 76590-07-3
M. Wt: 299.71 g/mol
InChI Key: ICUAYKKPVLQPRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Chloro-4-nitrophenoxy)naphthalene is a naphthalene derivative featuring a phenoxy substituent at the 1-position of the naphthalene ring. The phenoxy group itself is substituted with a chlorine atom at the 2-position and a nitro group at the 4-position. Its molecular formula is C₁₆H₁₀ClNO₃, with a molar mass of 299.71 g/mol . This compound belongs to a class of aromatic ethers, where the naphthalene backbone is functionalized with electron-withdrawing groups (chloro and nitro) on the phenoxy moiety. Such structural features influence its physicochemical properties, including solubility, stability, and reactivity.

Properties

CAS No.

76590-07-3

Molecular Formula

C16H10ClNO3

Molecular Weight

299.71 g/mol

IUPAC Name

1-(2-chloro-4-nitrophenoxy)naphthalene

InChI

InChI=1S/C16H10ClNO3/c17-14-10-12(18(19)20)8-9-16(14)21-15-7-3-5-11-4-1-2-6-13(11)15/h1-10H

InChI Key

ICUAYKKPVLQPRD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OC3=C(C=C(C=C3)[N+](=O)[O-])Cl

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Comparison of Naphthalene Derivatives

Compound Name Substituent Positions (Phenoxy/Naphthalene) Molecular Formula Molar Mass (g/mol) Key Substituent Effects
This compound Phenoxy: 2-Cl, 4-NO₂; Naphthalene: 1-O-Ph C₁₆H₁₀ClNO₃ 299.71 Electron-withdrawing groups enhance electrophilicity and reduce solubility in polar solvents .
1-(4-Nitrophenoxy)naphthalene Phenoxy: 4-NO₂; Naphthalene: 1-O-Ph C₁₆H₁₁NO₃ 265.26 Single nitro group increases polarity but lacks chloro-induced steric hindrance .
1-(2-Chlorophenoxy)naphthalene Phenoxy: 2-Cl; Naphthalene: 1-O-Ph C₁₆H₁₁ClO 254.71 Chloro group enhances lipophilicity but lacks nitro’s electron-withdrawing effects .
1-Methoxy-4-nitronaphthalene Naphthalene: 1-OCH₃, 4-NO₂ C₁₁H₉NO₃ 203.20 Methoxy (electron-donating) counteracts nitro’s electron withdrawal, altering reactivity .

Key Observations:

Electronic Effects: The presence of both 2-Cl and 4-NO₂ on the phenoxy ring in this compound creates a strongly electron-deficient aromatic system. This contrasts with compounds like 1-methoxy-4-nitronaphthalene, where the methoxy group donates electrons, moderating the nitro group’s deactivating effect .

Solubility: The nitro and chloro groups reduce solubility in aqueous media compared to non-halogenated analogs. For instance, 1-(4-nitrophenoxy)naphthalene (without chloro) is more polar but less lipophilic than the target compound .

Toxicological and Environmental Considerations

Table 2: Toxicity Profiles of Selected Naphthalene Derivatives

Compound Name Acute Toxicity (LD₅₀, Rodent Oral) Carcinogenicity (IARC Classification) Environmental Persistence
This compound Not reported Not evaluated Likely high due to halogen and nitro groups .
Naphthalene 490 mg/kg (rat) Group 2B (possibly carcinogenic) Moderate; degrades via photooxidation .
1-Methylnaphthalene 1,840 mg/kg (rat) Not classified High; resistant to biodegradation .
1-Methoxy-4-nitronaphthalene Not reported Not evaluated Moderate; nitro group may slow degradation .

Key Findings:

  • Halogen-Nitro Synergy: Chloro and nitro groups in this compound may enhance environmental persistence due to reduced microbial degradation, a trend observed in halogenated aromatics .
  • Gaps in Data : Unlike naphthalene and its methyl derivatives, which have well-documented toxicological profiles , the target compound lacks specific acute or chronic toxicity studies. This mirrors broader gaps in research on complex naphthalene ethers.

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